

# A Technical Guide to 4-Chloro-5-iodo-2-(methylthio)pyrimidine

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## Compound of Interest

Compound Name:	4-Chloro-5-iodo-2-(methylthio)pyrimidine
Cat. No.:	B1315559

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This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activity of **4-Chloro-5-iodo-2-(methylthio)pyrimidine**, a heterocyclic compound of interest to researchers in drug discovery and development.

## Core Chemical Properties

**4-Chloro-5-iodo-2-(methylthio)pyrimidine** is a substituted pyrimidine with potential applications in the development of novel therapeutic agents.<sup>[1][2][3][4]</sup> It is recognized as a valuable precursor in the synthesis of various pharmaceuticals and agrochemicals.<sup>[1][2][3][4]</sup> The core chemical and physical properties are summarized in the table below. It is important to note that there are conflicting reports regarding the melting point of this compound, with values ranging from 63 °C to 141 °C. This discrepancy may be due to differences in experimental conditions or the purity of the samples tested.

Property	Value	Source(s)
Molecular Formula	$C_5H_4ClIN_2S$	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Molecular Weight	286.52 g/mol	<a href="#">[5]</a>
CAS Number	111079-19-7	<a href="#">[5]</a> <a href="#">[7]</a>
Appearance	White to yellow crystalline solid	<a href="#">[5]</a> <a href="#">[8]</a>
Melting Point	63 °C, 138 °C, 63.5-64.5 °C, 139-141 °C	<a href="#">[5]</a> <a href="#">[8]</a>
Boiling Point	331.1±22.0 °C (Predicted)	<a href="#">[8]</a>
Density	2.09±0.1 g/cm <sup>3</sup> (Predicted)	<a href="#">[8]</a>
Solubility	No experimental data available. Expected to be soluble in various organic solvents.	
Purity	Typically available at ≥95% or ≥98%	<a href="#">[7]</a> <a href="#">[9]</a>

## Spectroscopic and Analytical Data

Detailed analytical data, including  $^1H$  NMR,  $^{13}C$  NMR, HPLC, and LC-MS, is often available from commercial suppliers.[\[9\]](#) While specific spectra for **4-Chloro-5-iodo-2-(methylthio)pyrimidine** are not readily available in the public domain, the expected spectral characteristics can be inferred from its structure.

- $^1H$  NMR: Expected signals would include a singlet for the methylthio group protons and a singlet for the proton on the pyrimidine ring. The chemical shifts would be influenced by the electron-withdrawing effects of the chloro and iodo substituents.
- $^{13}C$  NMR: Expected signals would correspond to the five carbon atoms in the molecule, including the methyl carbon of the methylthio group and the four carbons of the pyrimidine ring.

- Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of the loss of substituents like chlorine, iodine, and the methylthio group.[6]
- Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for C-H, C=N, C-S, C-Cl, and C-I bonds.

## Experimental Protocols

### Synthesis of 4-Chloro-5-iodo-2-(methylthio)pyrimidine

While a specific, detailed experimental protocol for the synthesis of **4-Chloro-5-iodo-2-(methylthio)pyrimidine** is not explicitly published, a plausible synthetic route can be derived from established methods for the synthesis of related pyrimidine derivatives.[10][11] The following is a representative, multi-step protocol.

#### Step 1: Synthesis of 4-Hydroxy-2-(methylthio)pyrimidine

This starting material can be synthesized via the condensation of thiourea with an appropriate  $\beta$ -ketoester, followed by S-methylation.

#### Step 2: Iodination of 4-Hydroxy-2-(methylthio)pyrimidine

The C-5 position of the pyrimidine ring can be iodinated using an iodinating agent such as N-iodosuccinimide (NIS) in an appropriate solvent like N,N-dimethylformamide (DMF) or acetic acid.

- Dissolve 4-hydroxy-2-(methylthio)pyrimidine in the chosen solvent.
- Add N-iodosuccinimide portion-wise at room temperature.
- Stir the reaction mixture for several hours until completion, monitoring by thin-layer chromatography (TLC).
- Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

- Wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-iodo-4-hydroxy-2-(methylthio)pyrimidine.

### Step 3: Chlorination of 5-iodo-4-hydroxy-2-(methylthio)pyrimidine

The hydroxyl group at the C-4 position can be converted to a chloro group using a chlorinating agent like phosphorus oxychloride ( $\text{POCl}_3$ ) or phosphorus pentachloride ( $\text{PCl}_5$ ).[10]

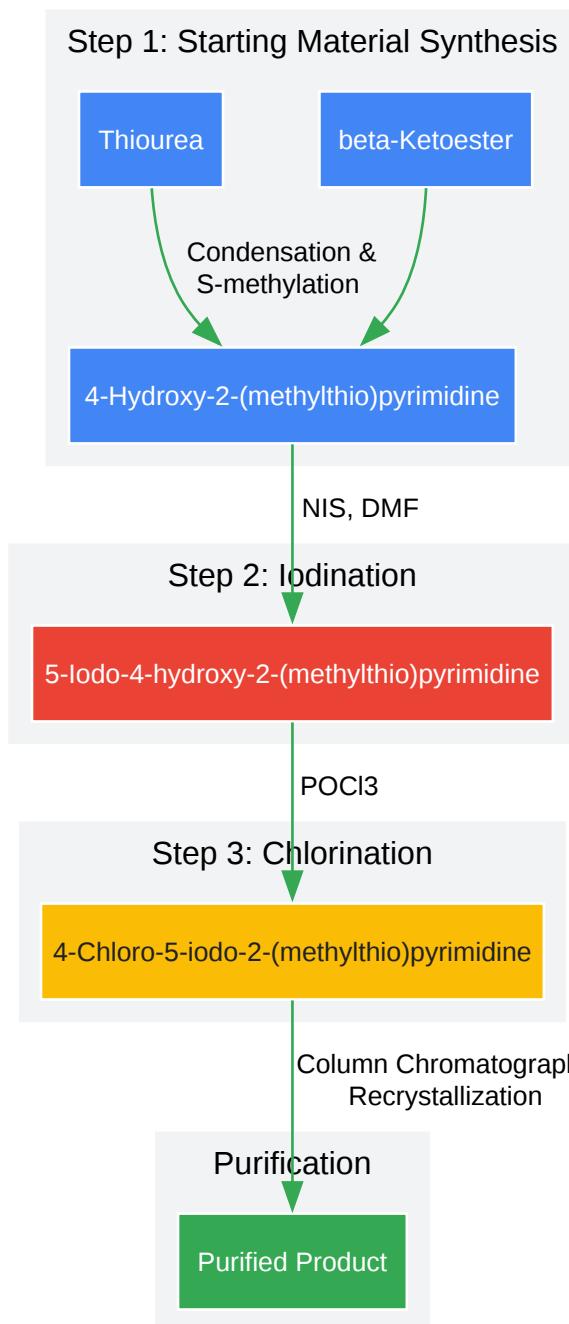
- To a flask containing 5-iodo-4-hydroxy-2-(methylthio)pyrimidine, add an excess of phosphorus oxychloride.
- Optionally, a catalytic amount of a tertiary amine (e.g., triethylamine) can be added.
- Heat the reaction mixture under reflux for several hours.
- After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.
- Neutralize the solution with a base (e.g., sodium bicarbonate).
- Extract the product with a suitable organic solvent (e.g., dichloromethane).
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

### Purification:

The crude **4-Chloro-5-iodo-2-(methylthio)pyrimidine** can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent.

Below is a workflow diagram illustrating the proposed synthesis.

## Proposed Synthesis of 4-Chloro-5-iodo-2-(methylthio)pyrimidine

[Click to download full resolution via product page](#)**Caption: Synthetic workflow for 4-Chloro-5-iodo-2-(methylthio)pyrimidine.**

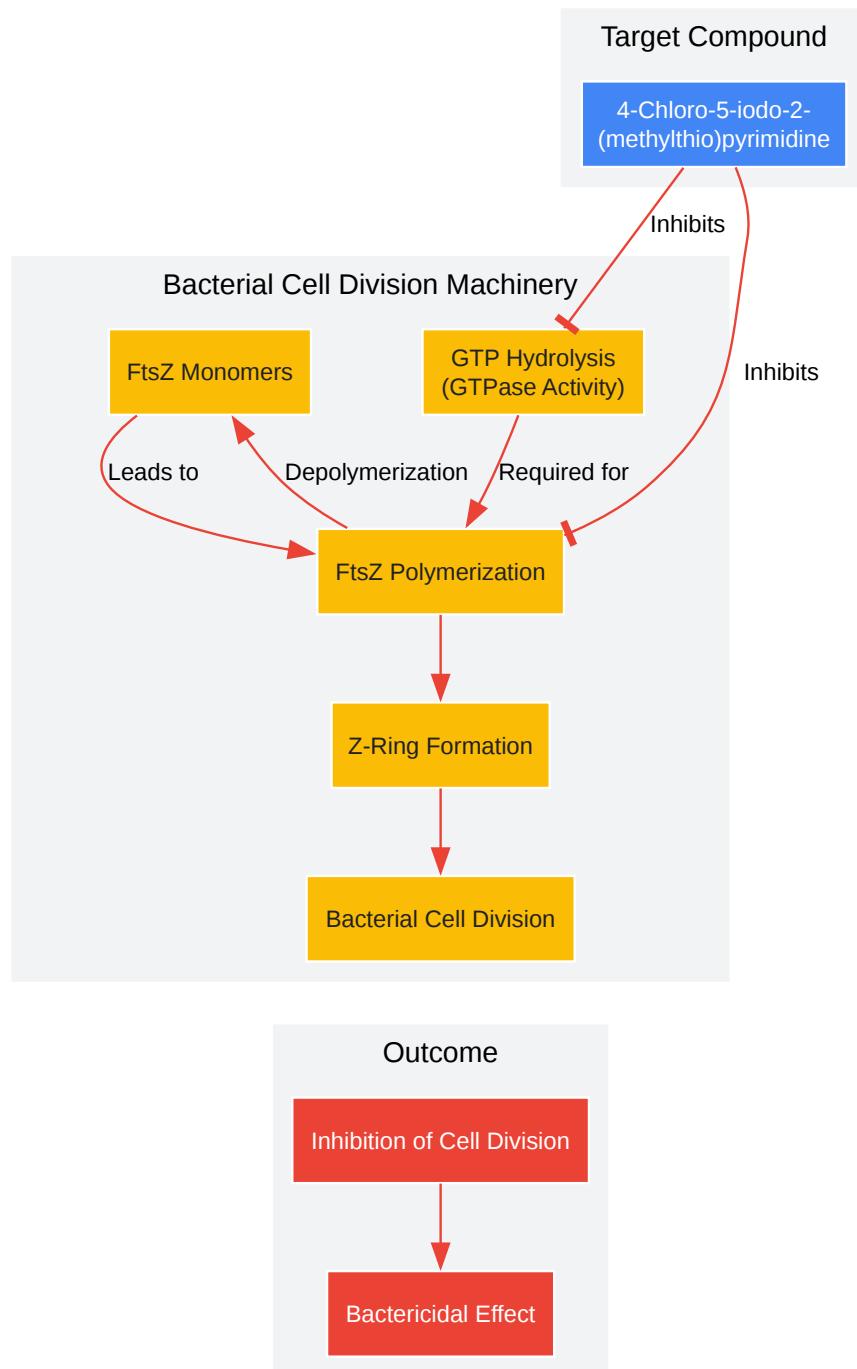
# Potential Biological Activity and Mechanism of Action

While specific biological studies on **4-Chloro-5-iodo-2-(methylthio)pyrimidine** are limited in publicly available literature, related pyrimidine derivatives have shown significant antimicrobial activity.<sup>[1][12][13][14]</sup> One reported mechanism for a thiophenyl-pyrimidine derivative involves the inhibition of bacterial cell division.<sup>[13]</sup> This is achieved by targeting the FtsZ protein, a key component of the bacterial cytoskeleton, and inhibiting its polymerization and GTPase activity.<sup>[13]</sup> This disruption of the Z-ring formation ultimately leads to bacterial cell death.<sup>[13]</sup>

Another potential mechanism of action is the inhibition of protein synthesis by binding to RNA, as suggested for this compound, which is described as a synthetic analogue of pyridoxine.<sup>[5]</sup>

The diagram below illustrates the potential mechanism of action involving the inhibition of bacterial cell division.

## Potential Antibacterial Mechanism of Action

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Caption: Inhibition of bacterial cell division by targeting FtsZ.

## Safety and Handling

**4-Chloro-5-iodo-2-(methylthio)pyrimidine** should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

## Conclusion

**4-Chloro-5-iodo-2-(methylthio)pyrimidine** is a versatile chemical intermediate with significant potential in the fields of medicinal chemistry and drug development. This guide provides a summary of its known chemical properties, a plausible synthetic route, and insights into its potential antibacterial mechanism of action. Further research is warranted to fully elucidate its biological activities and therapeutic potential.

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